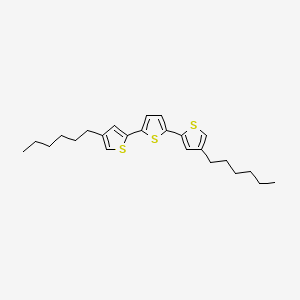
2,5-bis(4-hexylthiophen-2-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis(4-hexylthiophen-2-yl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic electronics due to their excellent electrical conductivity and stability. This particular compound is notable for its extended conjugation and alkyl side chains, which enhance its solubility and processability in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-hexylthiophen-2-yl)thiophene typically involves the Stille coupling reaction. This method uses a palladium catalyst to couple stannylated thiophene derivatives with brominated thiophene compounds. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to around 100-120°C for several hours to ensure complete coupling .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-bis(4-hexylthiophen-2-yl)thiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Bromine in chloroform at room temperature for halogenation; alkyl halides in the presence of a base for alkylation.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene derivatives with reduced sulfur oxidation states.
Substitution: Halogenated or alkylated thiophenes.
Wissenschaftliche Forschungsanwendungen
2,5-bis(4-hexylthiophen-2-yl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in biosensors due to its conductive properties.
Medicine: Explored for use in drug delivery systems and as a component in bioactive materials.
Wirkmechanismus
The mechanism of action of 2,5-bis(4-hexylthiophen-2-yl)thiophene in electronic applications involves its ability to facilitate charge transport. The extended conjugation allows for efficient electron delocalization, while the alkyl side chains improve solubility and film-forming properties. In biological applications, its conductive properties enable it to interact with biological molecules, potentially altering their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as an optical brightener.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Used in photocatalytic hydrogen evolution.
Poly(2-(9,9-dicotyl-9H-fluorene-2-yl)-3,6-bis(5-hexylthiophen-2-yl)thieno[3,2-b]thiophene): An electrochromic polymer.
Uniqueness
2,5-bis(4-hexylthiophen-2-yl)thiophene stands out due to its balanced properties of solubility, processability, and electronic performance. Its unique structure allows for versatile applications across various fields, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
195062-52-3 |
|---|---|
Molekularformel |
C24H32S3 |
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
2,5-bis(4-hexylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C24H32S3/c1-3-5-7-9-11-19-15-23(25-17-19)21-13-14-22(27-21)24-16-20(18-26-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 |
InChI-Schlüssel |
MEEXMNZOZBSSAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CSC(=C1)C2=CC=C(S2)C3=CC(=CS3)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
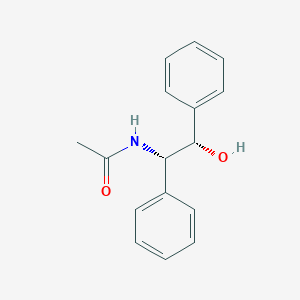
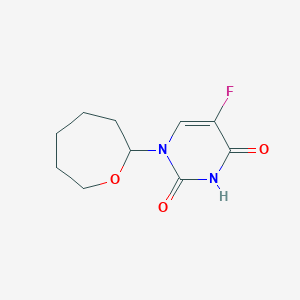
![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)

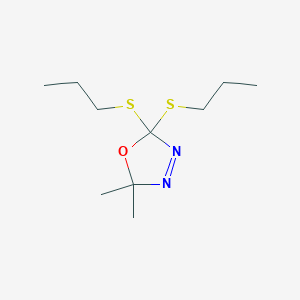
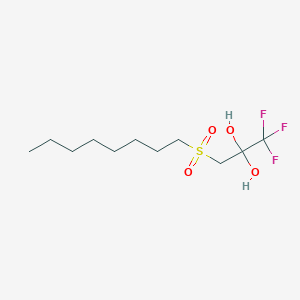
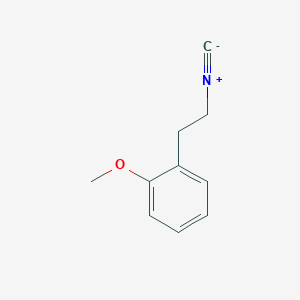
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
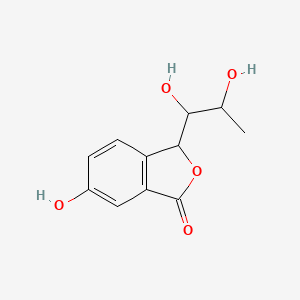
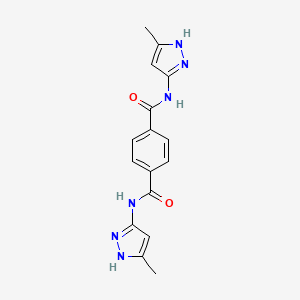
![1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12575101.png)

![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
